![molecular formula C22H22BrN5OS B2769465 7-(4-bromophenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1021209-39-1](/img/structure/B2769465.png)
7-(4-bromophenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-bromophenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H22BrN5OS and its molecular weight is 484.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 7-(4-bromophenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 1021209-39-1) has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H22BrN5OS
- Molecular Weight : 484.4 g/mol
- Structural Features : The compound features a triazolo-pyrimidine core with various substituents that may influence its biological activity.
Antimicrobial Activity
Research indicates that compounds containing a triazole ring often exhibit significant antimicrobial properties. The presence of the ethylsulfanyl group in this compound may enhance its ability to interact with microbial targets. A study exploring similar triazole derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Activity Type | Target Organism | IC50 (μM) |
---|---|---|---|
Compound D1 | Antibacterial | E. coli | 25 |
Compound D2 | Antifungal | Candida albicans | 15 |
Compound D3 | Antibacterial | Staphylococcus aureus | 20 |
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Similar compounds have been tested against various cancer cell lines, including human breast adenocarcinoma (MCF-7). For instance, derivatives of triazole-thiones have shown promising results with IC50 values indicating effective cytotoxicity . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 2: Cytotoxicity Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
Triazole Derivative A | MCF-7 (Breast Cancer) | 18.0 |
Triazole Derivative B | HCT-116 (Colon Cancer) | 12.5 |
Triazole Derivative C | T47D (Breast Cancer) | 27.3 |
The biological activity of This compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in cellular processes critical for microbial growth or cancer cell proliferation.
- DNA Interaction : The triazole moiety could intercalate into DNA or bind to DNA repair enzymes, disrupting replication in cancer cells.
- Apoptosis Induction : Evidence suggests that related compounds can trigger apoptotic pathways in cancer cells through the activation of caspases and other pro-apoptotic factors.
Case Studies and Research Findings
A notable study highlighted the synthesis and evaluation of various triazole derivatives for their anticancer properties. Among these, certain derivatives exhibited significant cytotoxicity against MCF-7 cells with IC50 values lower than those observed for standard chemotherapeutics like cisplatin .
Furthermore, molecular docking studies have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression and microbial resistance mechanisms. These studies suggest that structural modifications can significantly enhance bioactivity.
Applications De Recherche Scientifique
Anticancer Properties
-
Mechanism of Action :
- Triazolo[1,5-a]pyrimidines have been identified as potential inhibitors of key proteins involved in cancer progression. The structural modifications in this compound suggest it may interact with the MDM2-p53 protein-protein interaction, a pathway crucial for tumor suppression .
- Studies have shown that derivatives of triazolo[1,5-a]pyrimidines can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
-
Case Studies :
- Research has demonstrated that similar compounds exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The introduction of bromine and ethylsulfanyl groups in the structure may enhance these effects by increasing lipophilicity and improving cellular uptake .
Antimicrobial Activity
- Broad-Spectrum Activity :
- Research Findings :
Structure-Activity Relationship (SAR)
The efficacy of 7-(4-bromophenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be attributed to specific structural features:
Structural Feature | Impact on Activity |
---|---|
Bromophenyl Group | Enhances interaction with biological targets due to increased electron density. |
Ethylsulfanyl Group | Increases solubility and membrane permeability. |
Methyl Substituent | Modulates lipophilicity and steric hindrance affecting receptor binding. |
Propriétés
IUPAC Name |
7-(4-bromophenyl)-2-ethylsulfanyl-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN5OS/c1-4-30-22-26-21-24-14(3)18(20(29)25-17-8-6-5-7-13(17)2)19(28(21)27-22)15-9-11-16(23)12-10-15/h5-12,19H,4H2,1-3H3,(H,25,29)(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZKCGXIGHPFQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.